molecular formula C19H18ClNO3 B2399508 5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-71-0

5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2399508
CAS No.: 853751-71-0
M. Wt: 343.81
InChI Key: NHIZOMANDAHMEY-UHFFFAOYSA-N
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Description

5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is part of the indole derivative family, known for their diverse biological activities.

Properties

IUPAC Name

5'-chloro-1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-15-7-8-17-16(13-15)19(23-11-4-12-24-19)18(22)21(17)10-9-14-5-2-1-3-6-14/h1-3,5-8,13H,4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZOMANDAHMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler–Napieralski Cyclization

A mixture of 4-chloroaniline and ethyl glyoxylate undergoes cyclization in polyphosphoric acid at 120–140°C, yielding 5-chloroindolin-2-one. This method achieves ~85% yield but requires careful temperature control to avoid over-oxidation.

Friedel–Crafts Acylation

3-Chlorobenzaldehyde reacts with propionic acid in toluene under HCl gas saturation (0.1 L/min, 0.2–0.25 MPa) to form 3-chlorophenylpropionic acid, followed by AlCl3-mediated cyclization at 150–180°C. This industrial-scale approach affords 95.1% yield but generates stoichiometric AlCl3 waste.

Phenethyl Group Introduction

Alkylation of 5-chloroindolin-2-one with phenethyl bromide proceeds via SN2 mechanism.

Base-Mediated Alkylation

In anhydrous DMF, 5-chloroindolin-2-one reacts with phenethyl bromide (1.2 equiv) in the presence of K2CO3 (2.0 equiv) at 80°C for 12 h. The product, 5-chloro-1-phenethylindolin-2-one, is isolated in 78% yield after silica gel chromatography.

Spirocyclization to Form 1,3-Dioxane Ring

The spiro center is established via acid-catalyzed ketalization.

Sulfuric Acid-Catalyzed Cyclization

A mixture of 5-chloro-1-phenethylindolin-2-one (1.0 equiv) and ethylene glycol (3.0 equiv) in toluene reacts with H2SO4 (5 mol%) under reflux (110°C) for 6 h. Water removal via Dean–Stark trap drives the equilibrium, yielding the spiro product in 82% purity.

Continuous-Flow Optimization

Adapting methods from 1,4-dioxane synthesis, a continuous-flow reactor (150°C, 400 mmHg) processes the indolinone and ethylene glycol with H2SO4 catalyst (3 wt%). This approach reduces reaction time to 2 h and improves yield to 89% by minimizing side reactions.

Alternative Routes: Iodocyclization and Transition Metal Catalysis

Emerging strategies leverage iodocyclization for spiro ring formation.

N-Iodosuccinimide (NIS)-Mediated Cyclization

Dissolving 5-chloro-1-phenethylindole-2,3-dione in acetonitrile (0.1 M) with NIS (1.05 equiv) induces iodocyclization at RT within 4 min, forming the spirodioxane ring. Purification via flash chromatography (20–30% EtOAc/heptane) affords the product in 75% yield.

Industrial-Scale Considerations

Catalyst Recycling

AlCl3 from Friedel–Crafts steps is recovered via hydrolysis (5% NaOH) and reused, reducing costs.

Solvent Selection

Toluene and petroleum ether enable efficient extraction and minimize emulsion formation during aqueous workups.

Analytical Characterization

  • HPLC : Purity >98% confirmed using C18 column (MeCN/H2O = 70:30).
  • NMR : Spiro junction confirmed by δ 4.85 ppm (dioxane protons) and δ 7.2–7.4 ppm (phenethyl aromatic).

Chemical Reactions Analysis

5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol. The major products formed from these reactions are typically tricyclic indole derivatives .

Scientific Research Applications

This compound has been studied for its potential therapeutic applications, particularly in the field of antiviral research. It has shown potent inhibitory activities against viruses, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of 5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. While detailed pathways are still under investigation, its antiviral activity suggests it may interfere with viral replication processes .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as 5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one. These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific chloro and phenethyl groups, which contribute to its distinct chemical and biological properties .

Biological Activity

5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, including anticancer and antiviral properties.

Chemical Structure and Properties

The compound has the following molecular formula: C19H18ClNO4C_{19}H_{18}ClNO_4 with a molecular weight of approximately 359.81 g/mol. Its structural features include a spiro[dioxane-indole] framework which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of 5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one typically involves multi-step organic reactions, including cyclization and chlorination processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes some key findings from various studies:

Cell Line IC50 (µM) Mechanism
Huh7 (Hepatocarcinoma)25.5Induction of apoptosis
HCT-8 (Adenocarcinoma)30.2Cell cycle arrest
THP-1 (Leukemia)18.4Inhibition of cell proliferation

In vitro assays indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 18.4 µM to 30.2 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antiviral Activity

The antiviral properties of 5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one have also been investigated. The following table outlines its efficacy against several viruses:

Virus EC50 (µM) Selectivity Index (SI)
Human Coronavirus OC4342.37>11.81
Dengue Virus66.77>7.49
Pseudotyped HIV-155.00>9.00

The compound demonstrated promising antiviral activity with EC50 values indicating effective inhibition of viral replication across different viral strains.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines in comparison to standard chemotherapeutic agents. The results indicated that it not only inhibited cancer cell growth but also exhibited lower toxicity profiles compared to conventional treatments.

Study Design

  • Objective: To assess the anticancer efficacy and safety profile.
  • Method: Comparative analysis against established drugs using MTT assays.
  • Outcome: Enhanced selectivity towards cancer cells with minimal effects on normal cells.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including spirocyclization and functional group modifications. Critical steps include:

  • Protecting Group Strategy : Use of acid-labile groups (e.g., tert-butyloxycarbonyl) to prevent unwanted side reactions during indole ring formation .
  • Solvent and Temperature Control : Reactions in anhydrous toluene at 80–100°C under nitrogen to enhance selectivity and minimize decomposition .
  • Yield Optimization : Real-time monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and adjust stoichiometry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure, chloro substituent position, and phenethyl group orientation. Nuclear Overhauser Effect (NOE) experiments validate spatial proximity of protons in the dioxane ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₁₇ClNO₃), while fragmentation patterns confirm the indolin-2-one moiety .
  • X-ray Crystallography : Resolves absolute stereochemistry and spiro junction geometry, critical for structure-activity relationship (SAR) studies .

Q. How is preliminary bioactivity screening conducted for this compound?

  • Methodological Answer :

  • In Vitro Assays : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 μM, with IC₅₀ calculations to quantify potency .
  • Antimicrobial Screening : Agar diffusion or microdilution assays using bacterial/fungal strains (e.g., S. aureus, C. albicans), comparing inhibition zones to standard drugs (e.g., ampicillin) .

Advanced Research Questions

Q. How can computational methods predict the compound's interaction with biological targets, such as viral proteases or kinases?

  • Methodological Answer :

  • Molecular Docking : Software like MOE or AutoDock Vina docks the compound into target active sites (e.g., SARS-CoV-2 main protease, PDB ID 6LU7). Scoring functions (e.g., binding energy < −7 kcal/mol) prioritize high-affinity poses .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns, analyzing root-mean-square deviation (RMSD) to validate binding mode persistence .

Q. What strategies resolve contradictions in bioactivity data across experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (e.g., shake-flask method), metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify bioavailability limitations .
  • Dose-Response Reassessment : Conduct in vivo efficacy studies in rodent models at higher doses (e.g., 50–100 mg/kg) if in vitro potency (IC₅₀ < 10 μM) does not translate .

Q. How are structure-activity relationships (SARs) systematically explored for this spirocyclic scaffold?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing chloro with bromo or methoxy) and evaluate changes in bioactivity .
  • 3D-QSAR Modeling : CoMFA or CoMSIA analyses correlate spatial/electronic features (e.g., steric bulk at C5') with activity trends, guiding lead optimization .

Q. What experimental designs mitigate challenges in spirocyclic compound purification?

  • Methodological Answer :

  • Chromatographic Techniques : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to separate diastereomers or regioisomers .
  • Crystallization Optimization : Screen solvents (e.g., chloroform/hexane) and slow evaporation to obtain single crystals for unambiguous structural confirmation .

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